molecular formula C15H15N3O2 B2880322 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034508-79-5

3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2880322
CAS No.: 2034508-79-5
M. Wt: 269.304
InChI Key: AVQAZFQAYBFPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a 3-cyano substituent on the phenyl ring, which can influence both the compound's electronic properties and its binding affinity to biological targets. The molecule is further characterized by a 3-methyl-1,2-oxazol-5-yl (isoxazole) heterocycle connected via a propyl linker. The isoxazole ring is a common pharmacophore found in various bioactive molecules, and its incorporation suggests potential for interaction with a range of enzymatic systems . While the specific biological profile and mechanism of action for this precise compound require further experimental investigation, its structural framework is analogous to compounds investigated for targeted protein degradation and enzyme inhibition. For instance, benzamide scaffolds are known to be utilized in the development of bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), that are designed to induce the degradation of specific disease-relevant proteins like cyclin-dependent kinases . Similarly, structurally related molecules containing benzamide groups and heterocyclic rings have been explored as inhibitors of enzymes like Histone Deacetylases (HDACs), highlighting the versatility of this core structure in epigenetic research . This makes 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide a valuable chemical tool for researchers exploring new chemical entities in areas such as oncology, neurodegeneration, and inflammatory diseases. It is intended for use in in vitro binding assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-8-14(20-18-11)6-3-7-17-15(19)13-5-2-4-12(9-13)10-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQAZFQAYBFPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the isoxazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the benzamide or isoxazole moieties.

    Reduction: Reduced forms of the benzamide or isoxazole moieties.

    Substitution: Substituted benzamide or isoxazole derivatives.

Scientific Research Applications

3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structure: Retains the benzamide core but substitutes the cyano group with a methyl group and replaces the oxazole-propyl chain with a hydroxy-dimethylethyl group.
  • Key Differences: The absence of the cyano group reduces electrophilicity, while the N,O-bidentate directing group enables metal coordination, making it suitable for C–H functionalization reactions.
  • Applications : Primarily used in catalytic processes rather than biological targeting .

PBIT and NCL-1 ()

  • PBIT : A benzisothiazolone-based KDM5A inhibitor. The isothiazolone ring replaces the oxazole, introducing sulfur-based interactions.
  • NCL-1: Features a benzamide with a cyclopropyl-phenoxy-benzylcarbamoyl substituent, emphasizing steric bulk for selective LSD inhibition.

Heterocyclic Modifications

2-Chloro-N-[3-[[1-(5-Methyl-1,2,4-Oxadiazol-3-yl)Cyclohexyl]Amino]-3-Oxopropyl]Benzamide ()

  • Structure: Replaces the oxazole with a 1,2,4-oxadiazole ring and substitutes the cyano group with chlorine.
  • Key Differences: The 1,2,4-oxadiazole offers different π-electron density and hydrogen-bonding capacity compared to 1,2-oxazole. Chlorine’s electronegativity may enhance lipophilicity but reduce reactivity relative to the cyano group .

Complex Architectures: PROTAC Derivatives ()

(2S,4R)-4-Hydroxy-N-[(1S)-1-[4-(4-Methyl-1,3-Thiazol-5-yl)Phenyl]Propyl]-1-[(2R)-3-Methyl-2-(3-Methyl-1,2-Oxazol-5-yl)Butanoyl]Pyrrolidine-2-Carboxamide

  • Structure : Incorporates a 3-methyl-1,2-oxazole moiety within a PROTAC (PROteolysis-TArgeting Chimera) framework.
  • Key Differences : While sharing the oxazole group, the PROTAC’s bifunctional design (E3 ligase binder + target binder) contrasts with the target compound’s simpler benzamide structure. This highlights the oxazole’s versatility in diverse applications, from catalysis to protein degradation .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Applications Reference
3-Cyano-N-[3-(3-Methyl-1,2-Oxazol-5-yl)Propyl]Benzamide Cyano, 3-methyl-oxazolylpropyl Benzamide, oxazole, cyano Potential inhibitor or catalyst (inferred) N/A
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Methyl, hydroxy-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
PBIT Benzisothiazolone Isothiazolone, methylphenyl KDM5A inhibition
PROTAC Derivative Oxazole, thiazole, pyrrolidine PROTAC scaffold Protein degradation
2-Chloro-N-[3-[[1-(5-Methyl-1,2,4-Oxadiazol-3-yl)Cyclohexyl]Amino]-3-Oxopropyl]Benzamide Chloro, oxadiazole Benzamide, oxadiazole Undisclosed (structural analog)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.